Lemmatoxin C

Description

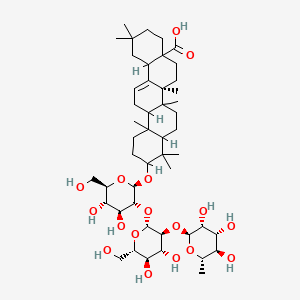

Structure

2D Structure

Properties

CAS No. |

52230-11-2 |

|---|---|

Molecular Formula |

C48H78O17 |

Molecular Weight |

927.1 g/mol |

IUPAC Name |

(6aS)-10-[(2R,3R,4S,5S,6R)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O17/c1-22-30(51)33(54)36(57)39(60-22)64-38-35(56)32(53)26(21-50)62-41(38)65-37-34(55)31(52)25(20-49)61-40(37)63-29-12-13-45(6)27(44(29,4)5)11-14-47(8)28(45)10-9-23-24-19-43(2,3)15-17-48(24,42(58)59)18-16-46(23,47)7/h9,22,24-41,49-57H,10-21H2,1-8H3,(H,58,59)/t22-,24?,25+,26-,27?,28?,29?,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,41+,45?,46+,47?,48?/m0/s1 |

InChI Key |

QMJCVEOVVBBZDW-XGJOVNJQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7[C@]6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)CO)O)O)CO)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lemmatoxin C; |

Origin of Product |

United States |

Biosynthesis and Botanical Origin of Lemmatoxin C

Phytolacca dodecandra as the Primary Natural Source of Lemmatoxin (B1674716) C

Phytolacca dodecandra, commonly known as endod, gopo berry, or African soapberry, is a sprawling woody climber or trailing shrub native to sub-Saharan Africa and Madagascar. researchgate.netwikipedia.org It belongs to the family Phytolaccaceae. researchgate.netwikipedia.org The berries of P. dodecandra are a concentrated source of triterpenoid (B12794562) saponins (B1172615), including lemmatoxin and lemmatoxin C. fiocruz.bropenedition.org Historically, parts of the endod plant have been used as a detergent and in traditional medicine in Ethiopia for centuries. researchgate.net The molluscicidal properties of P. dodecandra berries were first reported in the 1960s, leading to extensive studies on the chemistry and cultivation of the plant. researchgate.neteuropeanreview.org Aqueous extracts of the dried berries can contain up to 25% saponins. researchgate.net

Phytogeography and Cultivation Dynamics influencing this compound Yield

Phytolacca dodecandra is distributed throughout tropical Africa, Southern Africa, and Madagascar. wikipedia.org It is a morphologically highly variable species, with several geographical strains observed in Ethiopia. bioone.org The plant is dioecious, with male and female flowers on separate plants. wikipedia.org

Cultivation dynamics significantly influence berry yield and saponin (B1150181) concentration. Studies have shown that factors such as shading, water availability, and nutrient type impact growth and berry production. researchgate.net For instance, optimal growth and the highest berry yield have been observed in plants grown in full sunlight, under irrigation, and with the application of cattle manure. researchgate.net Berry production can also exhibit marked seasonal variation, with high productivity noted during the dry season in certain cultivars. researchgate.net In Ethiopia, two principal varieties are recognized: the Arabe variety with pinkish to red berries, and the Ahiyo variety with yellow-green to green berries. wikipedia.org The Arabe type is reported to have a higher saponin content and better molluscicidal activity compared to the Ahiyo type. wikipedia.org Under favorable climatic conditions in Ethiopia, the plant can bear fruit twice a year. who.int

Anatomical Distribution of this compound within Phytolacca dodecandra

This compound, along with other molluscicidal saponins like lemmatoxin and oleonoglycotoxin-A, has been identified in the pericarp of the endod berry. researchgate.net The berries are a concentrated source of these triterpenoid saponins. fiocruz.bropenedition.org While the berries are a primary source, other parts of the plant may also contain saponins. For example, studies on the toxicity of P. dodecandra extracts against storage pests indicated that leaf extracts showed higher toxicity compared to root extracts, suggesting a potentially higher concentration or different composition of active compounds, including saponins, in the leaves. sciepub.com Phytochemical screening of P. dodecandra extracts has confirmed the presence of saponins. nih.gov

Enzymatic Pathways and Precursor Chemistry in this compound Biosynthesis

This compound is a triterpenoid saponin, meaning its structure is based on a triterpene aglycone attached to sugar moieties. nih.govdokumen.pub The biosynthesis of triterpenoid saponins in plants involves complex enzymatic pathways starting from isoprenoid precursors. While specific enzymatic pathways and genetic determinants for this compound biosynthesis in Phytolacca dodecandra are not extensively detailed in the provided search results, general principles of saponin biosynthesis and related research offer insights.

Triterpenes are synthesized via the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form larger isoprenoid precursors, eventually leading to the triterpene skeleton, such as the oleanane (B1240867) type, which is the basis for lemmatoxins. dokumen.pub Glycosylation, the attachment of sugar units to the triterpene aglycone, is a key step in saponin biosynthesis and is catalyzed by glycosyltransferases.

Research on other plants containing triterpenoid saponins, such as Barbarea vulgaris, has shown that structurally related saponins can belong to the same biosynthetic pathway. nih.gov The presence of insoluble cellular components in Phytolacca dodecandra working solutions has been suggested to be essential for the synthesis of lemmatoxins. researchgate.net Furthermore, the potency of endod extract has been reported to increase with aging in water, and it was hypothesized that an esterase enzyme in the solid seeds converts inactive compounds in the saponin to their active form. bioone.org This suggests enzymatic activity is involved in modifying saponin structures.

Identification of Structurally Related Saponins and their Biosynthetic Intermediacy

Several saponins structurally related to this compound have been identified in Phytolacca dodecandra. Originally, three molluscicidal saponins were identified from the endod berry pericarp: oleonoglycotoxin-A, lemmatoxin, and lemmatoxin-C. researchgate.net Three additional saponins were reported later. researchgate.net These saponins are triterpenoid glycosides. fiocruz.bropenedition.org Lemmatoxin is also known as oleonoglycotoxin B. nih.gov

The structural relatedness of these saponins suggests they may be part of the same biosynthetic pathway, with some potentially serving as precursors or intermediates for others. nih.gov For example, this compound is described as a derivative of lemmatoxin. researchgate.net Studies on other plant saponins, like hederagenin (B1673034) cellobioside and oleanolic acid cellobioside, have indicated that structurally similar compounds co-occur and are likely to have a common biosynthetic origin. nih.gov The acid hydrolysis of crude saponins from P. dodecandra has yielded sapogenins, including phytolaccagenin (B1677769) and jaligonic acid, which are the aglycone portions of the saponins and represent intermediates in their biosynthesis. researchgate.net

Characterization of Biosynthetic Enzymes and Genetic Determinants

Direct characterization of specific enzymes and genetic determinants involved in this compound biosynthesis in Phytolacca dodecandra is not detailed in the provided search results. However, the involvement of enzymes in saponin biosynthesis is implied by the conversion of inactive compounds to active forms by esterases bioone.org and the necessity of cellular components for synthesis researchgate.net.

Research in other plant species has identified enzymes involved in triterpene biosynthesis, such as oxidosqualene cyclases, which form the basic triterpene skeleton, and cytochrome P450 enzymes, which modify the skeleton through hydroxylation and oxidation. Glycosyltransferases are responsible for attaching sugar moieties. dokumen.pub Genetic studies in other plants have also begun to identify genes encoding these biosynthetic enzymes. While specific to other plants, these findings provide a framework for understanding the types of enzymes and genes likely involved in this compound production in P. dodecandra. Further research is needed to characterize the specific enzymes and genetic factors unique to the this compound pathway in this species.

Biotechnological Strategies for Controlled this compound Production

Biotechnological approaches have been explored for the controlled production of this compound and other saponins from Phytolacca dodecandra. Tissue culture systems, such as callus cultures, have been investigated for the in vitro biosynthesis of lemmatoxins. princeton.edu These callus cultures have shown high molluscicidal potencies, indicating their ability to produce the active compounds. princeton.edu Micropropagation protocols for Phytolacca dodecandra have also been developed, which are significant for large-scale propagation of the species as a source of saponin extraction. researchgate.netacademicjournals.org

Using cell suspension cultures of P. dodecandra is another biotechnological strategy that has been explored. academicjournals.org These in vitro systems offer the potential for controlled production of saponins under optimized conditions, independent of environmental factors and seasonal variations that affect field-grown plants. Research on protoplasts from Phytolacca dodecandra also contributes to the development of advanced biotechnological methods for studying and potentially enhancing saponin production. academicjournals.org These strategies aim to provide a consistent and potentially more efficient supply of lemmatoxins compared to traditional cultivation and extraction methods.

Data Tables

Based on the search results, quantitative data suitable for interactive data tables is limited. However, some data points regarding yields and concentrations can be presented in static tables.

Table 1: Yields of P. dodecandra Extracts

| Extract Type | Average Yield (%) | Source |

| n-butanol | 32.82 | nih.gov |

| Aqueous | 20.8 | nih.gov |

Table 2: Saponin Content in P. dodecandra Berries

| Plant Part | Saponin Content (% by weight) | Source |

| Berries | Up to 25 | researchgate.neteuropeanreview.org |

Table 3: Minimum Inhibitory Concentrations (MICs) of P. dodecandra Extracts Against Histoplasma capsulatum var. farciminosum

| Extract Type | MIC Range (%) | Source |

| n-butanol | 0.039 – 0.078 | nih.gov |

| Aqueous | 0.625 – 1.250 | nih.gov |

Note: These MIC values are presented as detailed research findings from a specific study and are not related to dosage or administration in biological systems.

In Vitro Cell and Tissue Culture Systems for this compound Synthesis

Research has explored the potential for synthesizing lemmatoxins, including this compound, using in vitro cell and tissue culture systems derived from Phytolacca dodecandra. One approach involves the development of tissue culture systems for the in vitro biosynthesis of lemmatoxin, the active principle responsible for killing snails. princeton.edu This method utilizes "callus" cultures that have demonstrated high molluscicidal potencies. princeton.edu

Studies have aimed to expand these tissue culture studies to produce molluscicides and facilitate research into the plant's characteristics. princeton.edu P. dodecandra is being used as a model plant in biotechnology development programs investigating the in vitro biosynthesis of active principles through continuous callus-cell culture systems. princeton.edu Working solutions in some studies have contained insoluble cellular components believed to be essential for the synthesis of lemmatoxins. researchgate.net

While specific detailed research findings solely focused on the in vitro synthesis yield or efficiency of this compound itself are not extensively detailed in the provided search results, the general approach of using P. dodecandra callus cultures for lemmatoxin biosynthesis has been explored. princeton.edu

Methodologies for Isolation, Purification, and Analytical Characterization of Lemmatoxin C

Extraction Techniques from Plant Matrix

The initial step in obtaining Lemmatoxin (B1674716) C involves extracting the saponins (B1172615) from the plant material, primarily the berries of Phytolacca dodecandra. researchgate.netcdnsciencepub.com Aqueous extracts of the dried berries can contain a significant percentage of saponins, reported to be up to 25%. researchgate.netgoogle.com Organic solvents are also employed for the isolation of Lemmatoxin, indicating the use of solvent-based extraction methods. For instance, a butanol extract of Phytolacca dodecandra has been used in studies related to its toxicity. Extraction time and temperature can influence the efficiency of the process. Temperatures ranging from 20 to 90°C have been found satisfactory, with 20 to 35°C being preferable, and extraction times typically range from 0.1 to 3 hours. google.com

Advanced Chromatographic and Fractionation Protocols for Lemmatoxin C Isolation

Following initial extraction, advanced chromatographic and fractionation techniques are crucial for isolating and purifying this compound from the complex mixture of compounds present in the plant extract. Repeated chromatography on thick silica (B1680970) gel plates has been used to purify lemmatoxin acetate (B1210297), yielding a noncrystalline, glassy material that appeared homogeneous by thin-layer chromatography (TLC) in several solvent systems. cdnsciencepub.com This suggests that silica gel chromatography, both preparative (thick-layer) and analytical (thin-layer), is a key technique in the isolation process. The purification of Lemmatoxins has also been achieved through fractionation of the extract. researchgate.net The use of techniques like high-performance liquid chromatography (HPLC) is common for the analysis and purification of saponins, including triterpenoid (B12794562) saponins like this compound. researchgate.net High-speed countercurrent chromatography (HSCCC) coupled with an evaporative light scattering detector (ELSD) has also been highlighted as an efficient method for isolating triterpenoid saponins. researchgate.net

Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation

Spectroscopic and mass spectrometric methods are essential for confirming the structure of isolated this compound. Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound. Mass spectra of lemmatoxin acetate and its methyl ester have been used to determine the molecular weight and gain structural insights. cdnsciencepub.com For instance, the mass spectrum of the methyl ester showed a molecular weight of 1376. cdnsciencepub.com Fragmentation patterns observed in the mass spectra can confirm the presence and arrangement of sugar units and the aglycone. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for elucidating the detailed structure of this compound, providing information about the different proton and carbon environments within the molecule. cdnsciencepub.comuminho.pt NMR spectra of lemmatoxin acetate have been analyzed to identify characteristic signals, such as those corresponding to anomeric protons of the sugar units and methyl groups. cdnsciencepub.com Gas chromatography (GC) of the hydrolysis products, followed by mass spectrometry, can identify the constituent sugar units. cdnsciencepub.com For Lemmatoxin, this approach identified glucose and galactose in a 2:1 ratio. cdnsciencepub.com

Purity Assessment and Standardization in this compound Research

Assessing the purity of isolated this compound is critical for ensuring reliable research findings. Techniques like thin-layer chromatography (TLC) have been used to assess the homogeneity of purified lemmatoxin acetate, observing a single spot in various solvent systems. cdnsciencepub.com High-performance liquid chromatography (HPLC) with appropriate detection methods, such as UV detection or evaporative light scattering detection (ELSD), is commonly employed for purity assessment and standardization of saponins. google.comresearchgate.net Standardization in this compound research would involve establishing consistent methods for extraction, purification, and characterization to ensure reproducibility of results across different studies. While specific detailed protocols for standardization of this compound were not extensively detailed in the provided context, the general principles of purity assessment using chromatographic and spectroscopic methods are applicable. The need for assessing the reliability and purity of compounds is a general requirement in research. wikimedia.org

Biological Activities and Molecular Mechanisms of Lemmatoxin C

Molluscicidal Efficacy of Lemmatoxin (B1674716) C against Schistosomiasis Vectors

Schistosomiasis, a parasitic disease affecting millions globally, relies on freshwater snails as intermediate hosts. Controlling these snail populations is a key strategy in managing the spread of the disease. Lemmatoxins, including Lemmatoxin C, derived from Phytolacca dodecandra, have been identified as significant natural molluscicides with activity against schistosomiasis-transmitting snails such as Biomphalaria, Bulinus, and Oncomelania genera. google.com The molluscicidal properties of P. dodecandra extracts, attributed largely to their saponin (B1150181) content, have been widely studied. researchgate.net Some isolated saponins (B1172615) from the plant are lethal to snails even at very low concentrations. researchgate.net

Lethality and Sublethal Effects on Intermediate Host Snails

Studies have demonstrated the lethal effects of endod extracts, containing this compound, on intermediate host snails. Complete snail mortality has been observed at specific concentrations and exposure times. For instance, 100% mortality was recorded when snails were exposed to 19-25 ppm of endod extract for 6 hours, or 6-7 ppm for 24 hours.

Beyond outright lethality, this compound and related compounds can exert sublethal effects on the target snail populations. Exposure of Schistosoma haematobium miracidia to sublethal doses of endod extract has been shown to reduce their infectivity to host snails. researchgate.netresearchgate.net This suggests that even concentrations not immediately fatal can disrupt the parasite's life cycle by impacting the interaction between miracidia and snails.

An example of snail mortality data from studies on Phytolacca dodecandra extracts:

| Concentration (ppm) | Exposure Time (hours) | Mortality (%) | Source |

| 19-25 | 6 | 100 | |

| 6-7 | 24 | 100 |

Interference with Snail Pathophysiology and Reproductive Cycles

While specific details on how this compound precisely interferes with snail pathophysiology and reproductive cycles are not extensively detailed in the provided information, saponins in general are known to interfere with the metabolic activities in snails, which can lead to paralysis and subsequent death. internationalpolicybrief.org The broad biological activity of saponins suggests potential interactions with cellular membranes and various physiological processes.

Insights into the Cellular and Biochemical Basis of Molluscicidal Action

Saponins are recognized as the primary phytoconstituents responsible for the molluscicidal activity observed in Phytolacca dodecandra. researchgate.net These compounds are triterpenoid (B12794562) glycosides widely found in plants and possess a range of biological activities, including molluscicidal properties. nih.gov The efficacy and mode of action of saponins are influenced by their structural features, such as the glycosylation pattern and modifications to the aglycone skeleton. nih.gov Saponins derived from P. dodecandra have demonstrated hemolytic activity researchgate.net, which could be related to their mechanism of toxicity to snails, potentially by disrupting cell membranes. Interference with metabolic pathways in snails by bioactive substances like saponins is understood to contribute to their molluscicidal action, resulting in paralysis and death. internationalpolicybrief.org

Environmental and Physico-Chemical Modulators of Molluscicidal Activity

The molluscicidal activity of endod extracts containing this compound can be influenced by environmental and physico-chemical factors. Freshly prepared solutions of endod may exhibit lower activity compared to those that have been incubated, for example, at 37°C for one hour or at room temperature for 16 hours. researchgate.net This suggests that a degree of activation or transformation may be required for optimal potency. Furthermore, the stability of the active compounds in aquatic environments is a critical factor for their effectiveness. Endod solutions have been observed to lose their molluscicidal potency within two to three days in streams, presumably due to processes such as microbial degradation or chemical modification. Temperature can also play a role, with higher temperatures potentially increasing the activity of plant extracts by enhancing the release and solubility of active constituents and facilitating their penetration into snail tissues. internationalpolicybrief.org Conversely, the presence of organic matter, such as mud, can decrease the activity of plant extracts due to the adsorption of the active ingredients onto these particles. internationalpolicybrief.org

Efficacy of this compound against Aquatic Invasive Species

Beyond their relevance in controlling schistosomiasis vectors, lemmatoxins, including this compound, have shown potential in managing populations of aquatic invasive species. researchgate.netnih.govdtic.mil Specifically, research has explored their impact on the zebra mussel (Dreissena polymorpha). researchgate.netdtic.mil

Impact on Zebra Mussel (Dreissena polymorpha) Populations

Lemmatoxins derived from Phytolacca dodecandra have demonstrated usefulness as a potential control method for zebra mussels. researchgate.netdtic.milresearchgate.net Studies using static bioassay systems have illustrated their efficacy. researchgate.netresearchgate.net Endod, containing lemmatoxins, has been found to be lethal to adult zebra mussels at concentrations exceeding 15 mg/L. researchgate.netgoogle.comdtic.milresearchgate.net Importantly, even lower concentrations have been shown to inhibit the adhesion and aggregation of adult mussels, a critical aspect of their ability to foul surfaces. researchgate.netdtic.milresearchgate.net

Data on the impact of endod on zebra mussels:

| Target Organism | Effect | Concentration (> mg/L) | Source |

| Adult Zebra Mussels | Lethality | 15 | researchgate.netdtic.milresearchgate.net |

| Adult Zebra Mussels | Inhibited Adhesion/Aggregation | Lower than 15 | researchgate.netdtic.milresearchgate.net |

The potential for cultivating Phytolacca dodecandra as a monoculture suggests the possibility of a readily available source for compounds like this compound for use in managing zebra mussel infestations, particularly in confined systems like water intakes. researchgate.netresearchgate.net

Mechanisms of Attachment and Aggregation Inhibition

Studies have indicated that this compound and related saponins from P. dodecandra can inhibit the attachment and aggregation of certain organisms. For instance, Lemmatoxins have been shown to be lethal to zebra mussels at higher concentrations, while lower concentrations inhibited their attachment and aggregation. google.com The ability of Endod extracts to inhibit attachment and aggregation may or may not be directly linked to their molluscicidal components. This property has implications for controlling invasive species that attach to surfaces, such as zebra mussels in water intake pipes. google.com The exact cellular or physiological mechanisms by which Lemmatoxins exert these effects, particularly at scales necessary for invasive species control, require further understanding. researchgate.net

Antimicrobial Spectrum of this compound and Related Saponins

Saponins, including this compound, are known to possess a range of antimicrobial properties. medcraveonline.comresearchgate.net The antimicrobial activity of saponins is often attributed to their interaction with cell membranes. medcraveonline.comresearchgate.netnih.govqeios.com

Antibacterial Activity and Targeted Pathogens

Extracts from Phytolacca dodecandra containing saponins like this compound have demonstrated antibacterial effects against a variety of bacteria. Studies have reported activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp. researchgate.net The antibacterial mechanism of saponins is believed to involve damage to the bacterial cell wall and membrane. medcraveonline.comqeios.com Saponins can interact with lipids in the bacterial membrane, potentially increasing permeability and facilitating the entry of other antimicrobial agents. nih.govacs.org

While specific data on the antibacterial activity of isolated this compound is limited in the provided context, research on P. dodecandra extracts, which contain this compound, provides insights into the potential targeted pathogens.

Antifungal Activity and Pathogenic Fungi Inhibition

Phytolacca dodecandra extracts have also shown antifungal activity. Methanol extracts of the roots have demonstrated effects against Candida albicans, Cryptococcus neoformans, Microsporum gypseum, and Trichophyton mentagrophytes. researchgate.net The berries of P. dodecandra have also exhibited antifungal activity. researchgate.net Saponins may interfere with membrane sterols in fungi, contributing to their antifungal effects. nih.gov

Antiviral Properties

Some triterpenoid saponins from Phytolacca dodecandra, including this compound, have been reported to possess antiviral activities. cambridge.orgopenedition.orgopenedition.org However, detailed information on the specific antiviral mechanisms or targeted viruses of this compound is not extensively described in the provided search results.

Membrane-Disrupting Mechanisms of Saponin Antimicrobial Action

A key mechanism by which saponins exert antimicrobial effects is through the disruption of cell membranes. researchgate.netnih.gov Saponins are amphiphilic molecules, allowing them to interact with both the hydrophobic and hydrophilic components of cell membranes. qeios.com In bacterial membranes, which typically lack cholesterol, saponins likely interact with other lipid constituents, disrupting membrane structure and increasing fluidity and permeability. nih.govacs.org This disruption can lead to the leakage of intracellular contents and cell lysis. medcraveonline.comqeios.com Saponins' detergent-like properties are thought to contribute to this membrane-disrupting action. researchgate.netnih.gov

Additional Biological Activities of this compound

Beyond its antimicrobial and attachment inhibition properties, this compound, as a component of Phytolacca dodecandra extracts, is associated with other biological activities. These include molluscicidal activity, which is a prominent property of Endod extracts and the basis for the naming of lemmatoxins after Aklilu Lemma. researchgate.netmdpi.comeuropeanreview.org Lemmatoxin itself, a related saponin, has been identified as a potent molluscicide. cdnsciencepub.combioone.org P. dodecandra extracts containing lemmatoxins have also been reported to have larvicidal, insecticidal, spermicidal, and anthelmintic properties. researchgate.netcambridge.orgopenedition.orgopenedition.orgeuropeanreview.org

Antifertility and Spermicidal Effects

Studies have indicated that this compound, along with other saponins from P. dodecandra, possesses antifertility and spermicidal properties cambridge.orgopenedition.org. Research involving intrauterine injections in rats demonstrated that treatment with crude saponin extract, lemmatoxin, and oleanoglycotoxin-A could prevent pregnancy or reduce the embryonic count at different stages of gestation. This compound was also tested and found effective in preventing pregnancy when injected on Day 1 at appropriate dose levels researchgate.net. The spermicidal activity of lemmatoxin, a trisaccharide of oleanolic acid, has been specifically noted as being potent against human sperm in certain test systems researchgate.net.

Embryotoxicity

In addition to antifertility effects, this compound and other triterpenoid saponins from P. dodecandra have been reported to exhibit embryotoxicity cambridge.orgopenedition.org. Embryotoxicity refers to the adverse effects of a substance on the developing embryo hawaii.gov. While the specific mechanisms of this compound's embryotoxicity are not detailed in the provided information, this activity is consistent with the known toxic properties of these saponins.

Insecticidal Activity (e.g., against specific agricultural pests)

Phytolacca dodecandra extracts, containing saponins like this compound, have demonstrated insecticidal activity against various pests, including agricultural pests researchgate.netsciepub.comsciepub.comarcjournals.orgjapsonline.com. Studies have evaluated the efficacy of P. dodecandra extracts against storage pests like the maize weevil (Sitophilus zeamais) and the red flour beetle (Tribolium castaneum) sciepub.comsciepub.com.

Research has shown that both ethanolic root and leaf extracts of P. dodecandra have significant bioactivity against S. zeamais and T. castaneum, with leaf extracts generally showing higher activity sciepub.comsciepub.com. For instance, leaf extracts at a concentration of 150 mg/mL caused high mortality rates in both S. zeamais (98%) and T. castaneum (99%) within 3 days sciepub.comsciepub.com. These extracts also reduced grain damage and exhibited moderate repellence against these pests sciepub.comsciepub.com.

P. dodecandra extracts have also been investigated for their insecticidal properties against bedbugs (Heteroptera: Cimicidae) arcjournals.org. Both crude and acetone (B3395972) extracts of endod leaves showed insecticidal activity against bedbugs, with the percentage of mortality being directly proportional to the concentration and exposure time arcjournals.org.

Table 1: Insecticidal Activity of P. dodecandra Leaf Extracts against Storage Pests

| Pest Species | Extract Concentration (mg/mL) | Mortality at 3 Days (%) | Grain Damage Reduction (%) | Repellence (%) |

| Sitophilus zeamais | 150 | 98 | 0 | 57 |

| Tribolium castaneum | 150 | 99 | 0 | 66 |

Data derived from research on P. dodecandra leaf extracts, which contain saponins including this compound. sciepub.comsciepub.com

Miracidiacide Properties

Lemmatoxin, a saponin from P. dodecandra, is known for its molluscicidal properties and its toxicity to the larval stages of schistosomes, specifically miracidia and cercariae nih.govresearchgate.neteuropeanreview.orgresearchgate.net. Miracidia are the free-living larval stage of schistosomes that hatch from eggs in freshwater and infect snails, which are the intermediate hosts for schistosomiasis nih.gov.

Studies have investigated the miracidiacide properties of P. dodecandra extracts. For example, a study on the effect of endod berry extract against Schistosoma mansoni miracidia found that a short contact time (30 min) resulted in an LC50 of 8.2 parts per million (p.p.m.) researchgate.net. Exposure to sublethal doses of endod extract has also been shown to reduce the infectivity of schistosome larvae nih.govresearchgate.net. This activity suggests a potential role for this compound and other endod saponins in controlling the spread of schistosomiasis by targeting the miracidial stage of the parasite researchgate.net.

Structure-Activity Relationship (SAR) Investigations of this compound Bioactivity

Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its biological activity drugdesign.orgnih.govmdpi.comnih.gov. For saponins like this compound, SAR investigations often focus on the impact of the sugar moiety (glycosylation pattern) and the structure of the aglycone nih.govnih.govresearchgate.net.

Impact of Glycosylation Patterns on Biological Potency

The glycosylation pattern, referring to the number, type, and arrangement of sugar units attached to the aglycone, plays a crucial role in the biological activity of saponins nih.govnih.govnih.gov. Saponins can be classified as monodesmosides (single sugar chain) or bidesmosides (two sugar chains) nih.gov.

Research on triterpenoid saponins, including those with oleanolic acid as the aglycone (like lemmatoxin), has shown that monodesmosidic saponins generally exhibit stronger biological activities, such as hemolytic, molluscicidal, and insecticidal properties, compared to their corresponding bidesmosidic forms, which may lack or have attenuated activity nih.gov. While specific detailed SAR studies focusing solely on the impact of different glycosylation patterns of isolated this compound were not extensively detailed in the provided results, the general principle for triterpenoid saponins suggests that the nature and attachment of the sugar moiety significantly influence potency nih.govnih.gov. The branched trisaccharide attached to the C-3 position of the oleanolic acid aglycone in lemmatoxin is therefore likely a key determinant of its observed bioactivities cdnsciencepub.comcdnsciencepub.com.

Role of the Triterpenoid Aglycone Structure in Activity

The triterpenoid aglycone, the non-sugar core structure of the saponin, is also critical for biological activity nih.govresearchgate.netnih.govopenedition.orgdokumen.pub. This compound is a derivative of the oleanolic acid aglycone cdnsciencepub.comcdnsciencepub.com. Oleanolic acid is a common triterpene aglycone found in many saponins with diverse biological properties researchgate.netdokumen.pub.

Advanced Research Directions and Applications of Lemmatoxin C

Strategic Development of Environmentally Sustainable Molluscicides based on Lemmatoxin (B1674716) C

The molluscicidal properties of Phytolacca dodecandra extracts, containing saponins (B1172615) like Lemmatoxin C, have been recognized for their potential in controlling snail populations, particularly those that serve as intermediate hosts for parasites causing diseases like schistosomiasis cdnsciencepub.comresearchgate.netprinceton.edumdpi.com. The development of molluscicides based on this compound is driven by the need for environmentally sustainable alternatives to synthetic chemicals currently in use mdpi.comnih.gov.

Research indicates that the active principles in Endod, including this compound, biodegrade relatively rapidly in the environment, with lethal effects on snails typically persisting for 24 to 48 hours after application, after which potency declines princeton.edu. This biodegradability is a key factor in considering Endod-based molluscicides as more environmentally friendly compared to some persistent synthetic options princeton.edumdpi.com.

Integration into Integrated Schistosomiasis Control Strategies

Schistosomiasis control often relies on integrated strategies that combine mass treatment of infected individuals with measures to interrupt disease transmission, such as snail control princeton.edumdpi.com. Mollusciciding, the application of chemicals to kill snails, is a method used to reduce snail populations in transmission sites mdpi.com.

While mass treatment with drugs like praziquantel (B144689) is a primary control measure, reinfection can occur rapidly in endemic areas princeton.eduajol.info. Therefore, controlling the intermediate host snails using molluscicides like those derived from Endod is considered a crucial component of an effective integrated control strategy aimed at interrupting transmission princeton.edumdpi.com. Focal application of molluscicides in identified transmission sites is preferred to limit environmental impact mdpi.com.

Specificity Considerations for Environmental Application

A critical aspect of developing environmentally sustainable molluscicides is understanding their specificity and potential impact on non-target organisms mdpi.comresearchgate.net. While Endod has been traditionally used with apparently little negative impact in rural communities for washing princeton.edu, scientific studies have investigated its effects on various aquatic organisms.

Research indicates that Phytolacca dodecandra extracts can be toxic to aquatic invertebrates and fish, with fish sometimes being more sensitive than snails researchgate.net. However, some studies suggest that P. dodecandra products may have minimal effects on certain non-target organisms researchgate.net. For instance, exposure of small mammals to high doses of Endod solution proved safe in some studies ajol.info. Fish in treated waters may be irritated and move to safer areas, and fish populations can repopulate from untreated areas or from unaffected egg masses ajol.info.

Despite these findings, further scientific studies are warranted to fully identify the bioactive molecules responsible for toxicity, their mode of action, and their safety to humans, non-target organisms, and the environment researchgate.net. The rapid biodegradability of the active principles in Endod is a positive factor for environmental application, as it limits the duration of exposure for non-target species princeton.edu.

Exploration of this compound as a Lead Compound for Novel Bioactive Agents

Natural products, including saponins like this compound, are valuable sources for discovering novel bioactive compounds and can serve as lead compounds for drug development quizlet.comnih.govmdpi.com. A lead compound is a chemical structure that shows promising biological activity and serves as a starting point for designing and synthesizing more effective and selective drugs quizlet.comnih.gov.

Beyond its molluscicidal activity, this compound and other triterpenoid (B12794562) saponins from P. dodecandra have demonstrated a range of other biological activities, including antiviral, antibacterial, antifertility, spermicidal, and embryotoxic properties cambridge.orgopenedition.org. These diverse activities suggest that this compound possesses a chemical scaffold with potential for modification and development into agents for other therapeutic applications nih.gov.

The exploration of this compound as a lead compound involves detailed studies of its structure-activity relationships to understand which parts of the molecule are responsible for specific biological effects. This knowledge can then guide the synthesis of analogues with improved potency, specificity, and reduced potential for adverse effects nih.gov. While the primary focus related to this compound has been on molluscicidal applications, its complex triterpenoid structure with attached sugar moieties presents opportunities for chemical modification to explore activity against other biological targets cdnsciencepub.comgoogle.com.

Innovations in this compound Production through Synthetic Biology and Bioengineering

Ensuring a sustainable and cost-effective supply of this compound for large-scale applications, particularly in public health programs, necessitates exploring innovative production methods beyond traditional extraction from wild or cultivated plants. Synthetic biology and bioengineering approaches offer promising avenues for optimizing the production of this compound and its analogues ajol.info.

Recombinant Production and Metabolic Engineering for Optimized Yields

Recombinant production involves using genetically modified organisms, such as bacteria, yeast, or plants, to produce specific compounds ajol.info. This approach requires identifying the genes responsible for the biosynthesis of this compound in Phytolacca dodecandra and transferring them into a suitable host organism. Metabolic engineering focuses on optimizing the metabolic pathways within the host organism to increase the yield of the desired compound ajol.info.

While specific details on the recombinant production or metabolic engineering of this compound were not extensively detailed in the search results, the general principles of synthetic biology and metabolic engineering are being applied to the production of other complex natural products, such as artemisinin (B1665778) ajol.info. These techniques hold the potential to create efficient microbial cell factories or engineered plants that can produce this compound in a controlled and scalable manner, overcoming limitations associated with plant cultivation and extraction, such as variability in saponin (B1150181) content due to environmental factors or plant genotype researchgate.netd-nb.info.

Optimizing yields through metabolic engineering could involve enhancing the activity of enzymes in the this compound biosynthetic pathway, reducing the production of competing compounds, or improving the efficiency of substrate utilization ajol.info.

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to synthesize complex molecules. This approach can be particularly useful for creating analogues of natural products with modified structures nih.gov. For this compound, chemoenzymatic synthesis could involve using enzymes to attach or modify the sugar moieties or to introduce chemical modifications to the triterpenoid core structure cdnsciencepub.comgoogle.com.

Creating this compound analogues through chemoenzymatic synthesis allows for the generation of a library of related compounds with subtle structural differences. These analogues can then be screened for improved molluscicidal activity, reduced toxicity to non-target organisms, enhanced stability, or other desirable properties nih.gov. This targeted approach to analogue synthesis, guided by structure-activity relationship data, can accelerate the discovery and development of more effective and safer molluscicides or other bioactive agents based on the this compound scaffold.

The triterpenoid saponin structure of this compound, with its oleanolic acid-based aglycone and branched trisaccharide cdnsciencepub.com, provides multiple sites for potential enzymatic or chemical modification, enabling the creation of diverse analogues for biological evaluation.

Unveiling Novel Biological Targets and Therapeutic Potential of this compound

The primary and most extensively studied biological target of this compound is freshwater snails, particularly those that serve as intermediate hosts for schistosome parasites, the causative agents of schistosomiasis. researchgate.netresearchgate.netbioone.orgajol.infoprinceton.eduafricandemystifier.comgoogle.comgoogle.comarcjournals.orgreabic.netresearchgate.net The molluscicidal activity of this compound and crude Endod extracts containing it has been demonstrated in various laboratory and field studies. For instance, studies have shown that concentrations of 10 to 20 parts per million (ppm) of sun-dried, ground Endod berries can kill schistosome-host snails within hours. princeton.edu Specific lethal concentrations (LC50) for snail mortality have been reported in the range of 6.8 to 9.6 mg/L for the saponin fraction of aqueous extracts. researchgate.net

Beyond snails, research indicates that lemmatoxins, including this compound, exhibit toxicity towards other aquatic invertebrates. Zebra mussels (Dreissena polymorpha) are susceptible to lemmatoxins, with concentrations higher than 15 mg/L being lethal to adult mussels, while lower doses can prevent their adhesion and aggregation. researchgate.netgoogle.comgoogle.com This suggests a potential application in controlling invasive mussel populations that cause significant ecological and economic damage.

Furthermore, extracts containing lemmatoxins have demonstrated insecticidal properties. Studies have investigated their efficacy against public health pests such as bedbugs (Cimex spp.) and mosquito larvae (Aedes, Culex, and Anopheles species), which are vectors for diseases like malaria and filariasis. researchgate.netbioone.orgafricandemystifier.comarcjournals.orgmdpi.comacademicjournals.org For example, acetone (B3395972) extracts of P. dodecandra leaves, containing saponins, showed insecticidal effects against bedbugs, with reported LC50 values varying with exposure time. arcjournals.org Similarly, larvicidal activity against Culex quinquefasciatus has been observed with different solvent extracts of P. dodecandra berries, with varying mortality rates depending on concentration and exposure time.

Lemmatoxins have also shown activity against the larval stages of schistosomes themselves, specifically miracidia and cercariae. Short contact exposure to Endod extract has been shown to be lethal to Schistosoma mansoni miracidia, and sublethal doses can reduce the infectivity of S. haematobium miracidia to host snails. researchgate.netresearchgate.netscispace.com This miracidiacidal and cercariacidal activity presents another potential avenue for interrupting the life cycle of the parasite.

The diverse biological activities observed for this compound and related compounds highlight their potential as natural biocontrol agents. Their primary therapeutic potential lies in the control of schistosomiasis through the elimination of intermediate host snails and potentially by directly affecting schistosome larvae. Additionally, their toxicity to other pests like zebra mussels, bedbugs, and mosquito larvae suggests broader applications in public health and environmental management.

Here is a summary of reported LC50 values for Phytolacca dodecandra extracts containing lemmatoxins against various targets:

| Target Organism | Extract Type | Exposure Time | LC50 (mg/L or ppm) | Source |

| Freshwater Snails (Saponins) | Aqueous Extract | Not specified | 6.8 - 9.6 | researchgate.net |

| Schistosoma mansoni Miracidia | Endod Extract | 30 min | 8.2 ppm | researchgate.net |

| Culex quinquefasciatus Larvae | Acetone Extract (Berries) | 24 h | 3.12 mg/L | arcjournals.org |

| Bedbugs (Crude Extract) | Crude Extract (Leaves) | 24 h | 3.98 mg/L | arcjournals.org |

Note: LC50 values can vary significantly depending on the specific extract composition, target species, life stage, and experimental conditions.

Methodological Innovations and Analytical Advancements in this compound Research

Research into this compound and other saponins from Phytolacca dodecandra has necessitated the development and application of various analytical techniques for their isolation, identification, and quantification. Early studies relied on spectroscopic analysis for the identification of sapogenins obtained from the acid hydrolysis of crude saponins. researchgate.net

High-Performance Liquid Chromatography (HPLC) has been a crucial tool for the separation and quantitative analysis of lemmatoxins. researchgate.netkaowarsom.be However, saponins often have poor absorption at higher UV wavelengths, making detection challenging. Detection at 206 nm is common, but this can lead to baseline drift when using gradient solvent systems. kaowarsom.be

To overcome detection limitations, methodological innovations in saponin analysis have been explored. Derivatization techniques have been developed to introduce chromophores that facilitate detection at more convenient wavelengths, such as 254 nm. For saponins from P. dodecandra and other sources that possess a free carboxyl group at the C-28 position, derivatization with agents like 4-bromophenacyl bromide in the presence of a crown ether has shown encouraging results. kaowarsom.be This method, previously used for analyzing fatty acids and prostaglandins, allows for improved UV detection and quantification of these specific saponins. kaowarsom.be

In addition to advanced chromatographic methods, simpler, semi-quantitative techniques have also been employed, particularly for field assessments. The hemolytic assay, which measures the ability of saponins to lyse red blood cells, is considered a potential field method for evaluating saponin concentrations and has shown good correlation with quantitative HPLC methods in studies assessing the persistence of saponins in water. researchgate.net

Bioassays remain fundamental to this compound research, serving as the primary method for evaluating its biological activity against target organisms like snails, mussels, and insects. Standardized protocols, such as those developed by the WHO for larvicidal testing, have been adapted and applied to assess the potency of Endod extracts and isolated lemmatoxins. bioone.org These bioassays provide essential data on the efficacy of the compound under different conditions and against various life stages of the target organisms.

The combination of spectroscopic methods, advanced chromatography with detection enhancements, and biological assays has been instrumental in advancing the understanding of this compound's chemistry and biological properties. Continued refinement of these methodologies is crucial for further research into its potential applications and for quality control of Endod-based products.

Q & A

Q. How should researchers handle variability in this compound’s spectral data across laboratories?

- Methodological Answer : Standardize instrumentation settings (e.g., NMR shimming, MS ionization parameters) and calibrate using certified reference materials. Participate in inter-laboratory comparison studies. Publish detailed spectral datasets in supplemental materials, including solvent peaks and acquisition parameters .

Ethical & Literature Considerations

Q. What frameworks ensure ethical rigor in this compound research involving human-derived samples?

- Methodological Answer : Obtain informed consent and ethics approval (e.g., IRB protocols). Anonymize data using unique identifiers and store it in password-protected databases. Follow GDPR/HIPAA guidelines for data sharing. Cite prior studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify research gaps .

Q. How can researchers avoid redundancy in this compound literature reviews?

- Methodological Answer : Use systematic search strategies with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") across Scopus, PubMed, and Web of Science. Screen results via PRISMA flow diagrams. Use citation management tools (e.g., Zotero) to track references and highlight underexplored domains (e.g., metabolomics or epigenetic effects) .

Tables: Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.